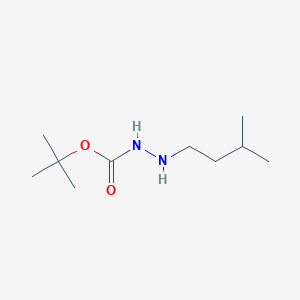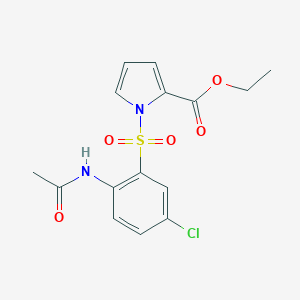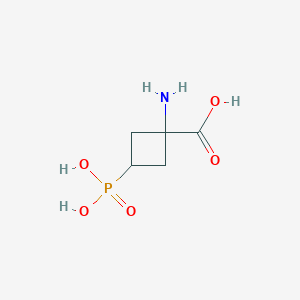
1-Amino-3-phosphonocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-phosphonocyclobutane-1-carboxylic acid (ACBC) is a cyclic amino acid that belongs to the class of phosphonic acids. It has been extensively studied for its potential as a neuroprotective agent and as a modulator of synaptic transmission. ACBC is a potent agonist of metabotropic glutamate receptor subtype 4 (mGluR4) and has been shown to have various physiological and biochemical effects.
Mecanismo De Acción
1-Amino-3-phosphonocyclobutane-1-carboxylic acid is a potent agonist of mGluR4, a G protein-coupled receptor that is predominantly expressed in the brain. Activation of mGluR4 has been shown to have various neuroprotective effects, including the inhibition of glutamate release and the activation of anti-inflammatory pathways. 1-Amino-3-phosphonocyclobutane-1-carboxylic acid has also been shown to modulate the activity of ionotropic glutamate receptors, which are involved in synaptic transmission.
Biochemical and Physiological Effects:
1-Amino-3-phosphonocyclobutane-1-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-Amino-3-phosphonocyclobutane-1-carboxylic acid has also been shown to increase the activity of antioxidant enzymes, which protect cells from oxidative stress. Additionally, 1-Amino-3-phosphonocyclobutane-1-carboxylic acid has been shown to modulate the activity of various neurotransmitter systems, including the glutamatergic and dopaminergic systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Amino-3-phosphonocyclobutane-1-carboxylic acid in lab experiments is its potency as a neuroprotective agent. It has been shown to have a high affinity for mGluR4 and to be effective at low concentrations. Additionally, 1-Amino-3-phosphonocyclobutane-1-carboxylic acid has been shown to have a good safety profile and to be well-tolerated in animal models. However, one of the limitations of using 1-Amino-3-phosphonocyclobutane-1-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-Amino-3-phosphonocyclobutane-1-carboxylic acid. One direction is to further investigate its potential as a neuroprotective agent in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a modulator of synaptic transmission in various brain regions. Additionally, there is potential for the development of novel therapeutic agents based on the structure of 1-Amino-3-phosphonocyclobutane-1-carboxylic acid, which could have improved potency and selectivity.
Métodos De Síntesis
1-Amino-3-phosphonocyclobutane-1-carboxylic acid can be synthesized through a multistep process starting from cyclobutanone. The first step involves the conversion of cyclobutanone to cyclobutanone oxime, followed by the reaction of cyclobutanone oxime with diethyl phosphite to form the corresponding phosphonate ester. The final step involves the reaction of the phosphonate ester with ammonia to form 1-Amino-3-phosphonocyclobutane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
1-Amino-3-phosphonocyclobutane-1-carboxylic acid has been extensively studied for its potential as a neuroprotective agent. It has been shown to protect neurons from excitotoxicity and oxidative stress, both of which are implicated in various neurodegenerative diseases. 1-Amino-3-phosphonocyclobutane-1-carboxylic acid has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Número CAS |
189143-40-6 |
|---|---|
Nombre del producto |
1-Amino-3-phosphonocyclobutane-1-carboxylic acid |
Fórmula molecular |
C5H10NO5P |
Peso molecular |
195.11 g/mol |
Nombre IUPAC |
1-amino-3-phosphonocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H10NO5P/c6-5(4(7)8)1-3(2-5)12(9,10)11/h3H,1-2,6H2,(H,7,8)(H2,9,10,11) |
Clave InChI |
KMIBSYJEWZJODK-UHFFFAOYSA-N |
SMILES |
C1C(CC1(C(=O)O)N)P(=O)(O)O |
SMILES canónico |
C1C(CC1(C(=O)O)N)P(=O)(O)O |
Sinónimos |
Cyclobutanecarboxylic acid, 1-amino-3-phosphono-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




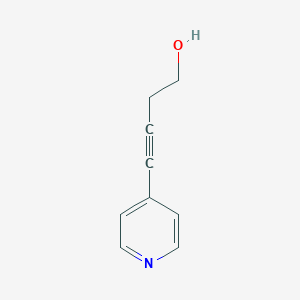
![Furo[2,3-b]pyridine-6-methanamine](/img/structure/B68843.png)

![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)
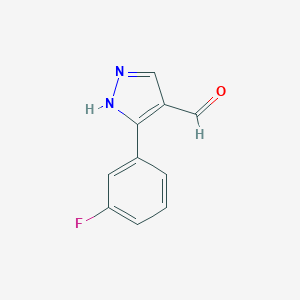

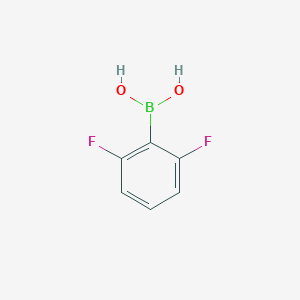
![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)



